molecular formula C9H12O B7770334 3-Isopropylphenol CAS No. 90480-88-9

3-Isopropylphenol

Cat. No.: B7770334
CAS No.: 90480-88-9
M. Wt: 136.19 g/mol
InChI Key: VLJSLTNSFSOYQR-UHFFFAOYSA-N
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Description

3-Isopropylphenol, also known as m-isopropylphenol, is a phenolic compound characterized by the presence of an isopropyl group attached to the phenol ring. This structural specificity significantly influences its chemical behavior and utility. It is known for its significant utility in the chemical synthesis and pharmaceutical industries due to its unique biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Isopropylphenol can be synthesized through various methods. One common method involves the alkylation of phenol with isopropyl alcohol in the presence of an acid catalyst. Another method includes the oxidation of diisopropylbenzene in the liquid phase with air under the action of an initiator at a reaction temperature of 120°C .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic alkylation of phenol with propylene. This process typically involves the use of a solid acid catalyst, such as zeolites, to facilitate the reaction under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Isopropylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Ethers and esters.

Mechanism of Action

The mechanism of action of 3-Isopropylphenol involves its interaction with microbial cell membranes. Its lipophilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability, which ultimately leads to cell lysis and death. This mode of action is primarily responsible for its antimicrobial properties .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its isopropyl group, which enhances its lipophilicity and reactivity. This structural modification allows it to participate in a broader range of chemical reactions and enhances its utility in various applications .

Properties

IUPAC Name

3-propan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-7(2)8-4-3-5-9(10)6-8/h3-7,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJSLTNSFSOYQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044571
Record name 3-Isopropylphenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618-45-1, 90480-88-9
Record name 3-Isopropylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618-45-1
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Record name 3-Isopropylphenol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, isopropylated
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Record name 3-Isopropylphenol
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Record name Phenol, 3-(1-methylethyl)-
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Record name 3-Isopropylphenol
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Record name Phenol, isopropylated
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.083.447
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Record name 3-isopropylhydroxybenzene
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Record name M-ISOPROPYLPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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